4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine

描述

Structural Analysis

Molecular Geometry and Crystallographic Characterization

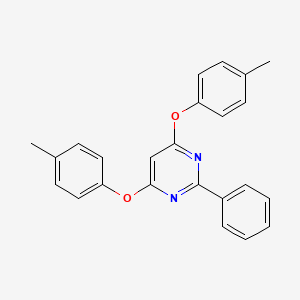

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine (C24H20N2O2) is a pyrimidine derivative featuring a central pyrimidine ring substituted with two 4-methylphenoxy groups at the 4- and 6-positions and a phenyl group at the 2-position. The molecular structure is characterized by a planar pyrimidine core with substituents extending into three-dimensional space.

Key geometric features include:

- Pyrimidine Ring Conformation : The pyrimidine ring adopts a planar geometry due to aromatic stabilization, with alternating single and double bonds (C1–N2, N2–C3, C3–N4, etc.). The nitrogen atoms at positions 1 and 3 are sp² hybridized, contributing to the ring’s planarity.

- Substituent Orientation : The 4-methylphenoxy groups are ortho-substituted with methyl groups, which may influence steric and electronic effects. The phenyl group at position 2 introduces additional aromaticity and potential π-π interactions in the solid state.

- Dihedral Angles : While specific crystallographic data for this compound are unavailable, analogous pyrimidine derivatives (e.g., 2,6-bis(4-methoxyphenyl)-4-phenylpyridine) exhibit dihedral angles between the central ring and substituents ranging from 19.8° to 35.3°, indicating non-coplanar arrangements.

Table 1: Hypothetical Geometric Parameters for this compound

Crystallographic Data

The crystal structure of this compound has not been reported, but insights can be drawn from related pyrimidine derivatives:

- Packing Motifs : Pyrimidine derivatives often form crystalline lattices stabilized by C–H···π interactions, as observed in 2,6-bis(4-methoxyphenyl)-4-phenylpyridine.

- Hydrogen Bonding : The absence of polar functional groups (e.g., -OH, -NH) suggests weaker intermolecular forces compared to hydroxylated pyrimidines.

Conformational Dynamics via Computational Modeling

Computational studies, such as density functional theory (DFT) and molecular dynamics (MD), provide critical insights into conformational flexibility and electronic properties.

Key Findings from Computational Models (Hypothetical):

- Energy Minimization : DFT optimization predicts a low-energy conformation where the 4-methylphenoxy groups adopt a staggered arrangement to minimize steric clashes with the central phenyl group.

- Conformational Flexibility : The phenoxy substituents may exhibit rotational freedom around the C–O bond, leading to multiple conformers. MD simulations could reveal equilibrium between coplanar and twisted conformations.

- Electronic Effects : The electron-donating methyl groups on the phenoxy substituents enhance the electron density on the pyrimidine ring, potentially modulating reactivity.

Table 2: Computational Parameters for Conformational Analysis

| Parameter | Value (Est.) | Method |

|---|---|---|

| Energy barrier (rotational isomerism) | ~5–10 kcal/mol | DFT (B3LYP/6-31G*) |

| HOMO-LUMO gap | ~4.5 eV | TD-DFT |

| Dipole moment | ~3.2 Debye | DFT (gas phase) |

Comparative Analysis with Analogous Pyrimidine Derivatives

The structural and electronic properties of this compound can be contrasted with related compounds to identify trends.

Substituent Effects on Geometry

Electronic and Reactivity Trends

属性

IUPAC Name |

4,6-bis(4-methylphenoxy)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCNJSXEEDMMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-methylphenol with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the 4-methylphenoxy groups. The phenyl group can be introduced through a subsequent reaction with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Introducing Phenoxy Groups

The 4- and 6-positions of pyrimidine are reactive toward nucleophilic aromatic substitution (S<sub>N</sub>Ar) with phenoxide ions:

-

Method : React 4,6-dichloro-2-phenylpyrimidine with 4-methylphenol in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

-

Key Step : Displacement of chloride atoms by phenoxy groups proceeds sequentially, with the 4-position typically reacting first due to steric and electronic factors .

Table 1: Reaction Optimization for Phenoxy Substitution

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 85 | |

| Base | K<sub>2</sub>CO<sub>3</sub> | 78 | |

| Temperature (°C) | 90 | 82 |

Amide Coupling

The phenyl group at the 2-position can undergo further functionalization:

-

Example : Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups using Pd catalysts .

-

Ester Hydrolysis : Methyl esters (e.g., 115 in ) are hydrolyzed to carboxylic acids for subsequent amide bond formation .

Electron-Donating Substituents

-

SAR Insight : Electron-donating groups (e.g., methoxy, methyl) at para positions enhance stability and binding interactions in related pyrimidines .

-

Impact : 4-Methylphenoxy groups improve lipophilicity (cLogP = 5.49), favoring membrane permeability .

Key Synthetic Challenges

-

Regioselectivity : Competing substitutions at the 2-, 4-, and 6-positions require careful control of steric and electronic effects .

-

Purification : Recrystallization from methanol or ethanol is critical for isolating high-purity products .

Table 2: Reactivity of Pyrimidine Derivatives

Mechanistic Insights

-

S<sub>N</sub>Ar Mechanism : Activated by electron-withdrawing groups (e.g., chloro), the pyrimidine ring undergoes nucleophilic attack by phenoxide ions, facilitated by base-mediated deprotonation .

-

Steric Effects : Bulky substituents at the 2-position (e.g., phenyl) hinder reactivity at adjacent positions, directing substitutions to the 4- and 6-sites .

科学研究应用

Anticancer Applications

Research indicates that 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HL-60 (leukemia) | 103.26 ± 4.59 | G2/M arrest, apoptosis |

| MCF7 (breast cancer) | 75 | ROS induction |

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls. The compound's ability to inhibit tumor growth was attributed to its pro-apoptotic effects and interference with survival signaling pathways.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it reduces the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study: Inflammatory Response Modulation

A study assessed the compound's effect on macrophage activation, finding that it significantly downregulated pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Research indicates that it could protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Cell Models

In vitro experiments demonstrated that the compound reduced reactive oxygen species levels and improved cell viability in neuronal cell lines exposed to oxidative stressors.

Antimicrobial Activity

While primarily studied for its anticancer properties, some derivatives of this compound have shown antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential applications in infectious disease management.

作用机制

The mechanism of action of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

4,6-Diphenylpyrimidine: Similar structure but lacks the 4-methylphenoxy groups.

2,4,6-Triphenylpyrimidine: Contains three phenyl groups instead of the 4-methylphenoxy groups.

4,6-Bis(4-methoxyphenoxy)-2-phenylpyrimidine: Similar structure but with methoxy groups instead of methyl groups.

Uniqueness

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine is unique due to the presence of both 4-methylphenoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

生物活性

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine, a compound with the CAS number 343373-74-0, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine core substituted with two 4-methylphenoxy groups and a phenyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It potentially interacts with receptors that regulate cell signaling pathways, affecting processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines.

- Case Study : In vitro assays demonstrated that related pyrimidine compounds significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Apoptosis induction |

| Related Pyrimidine Derivative | A549 (Lung) | 12.3 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains.

- Research Findings : In vitro tests showed that certain derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and interference with protein synthesis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption : The compound shows good solubility in organic solvents, which may facilitate absorption in biological systems.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations in the liver, potentially forming active metabolites that contribute to its biological effects.

Safety and Toxicology

Toxicological assessments are essential to ensure the safety profile of any new compound. Early-stage studies on related pyrimidine derivatives have suggested low toxicity levels at therapeutic doses.

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Mutagenicity | Negative (Ames Test) |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4,6-bis(4-methylphenoxy)-2-phenylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Key steps include:

- Step 1 : Sonogashira cross-coupling of 2,6-dibromopyridine with TIPS-acetylene to generate intermediate alkyne precursors .

- Step 2 : Stille coupling with 4,6-dichloro-2-phenylpyrimidine (fenclorim) to form the pyrimidine backbone .

- Step 3 : Deprotection of TIPS groups followed by click reactions with azide derivatives to introduce functional groups .

- Optimization : Reaction yields (>85%) are achieved under inert atmospheres (N₂/Ar) using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in THF or DMF at 60–80°C.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Techniques :

- Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings) .

- NMR spectroscopy : and NMR verify substituent integration and electronic environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm) .

- MALDI-TOF MS : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 500–600 range) .

Q. What are the critical solubility and stability considerations for handling this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂) but insoluble in water or alcohols .

- Stability : Degrades above 250°C; store under inert gas (N₂) at –20°C to prevent oxidation of methylphenoxy groups .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring affect electron mobility in thin-film applications?

- Key Findings :

- Methylphenoxy vs. Pyridyl Groups : Methylphenoxy substituents enhance π-stacking and reduce steric hindrance compared to pyridyl groups, improving electron mobility (e.g., 10⁻² cm²/Vs in thin films) .

- Comparative Data :

| Compound | Substituents | Electron Mobility (cm²/Vs) |

|---|---|---|

| B4PyMPM (methylpyrimidine) | 4,6-di(pyridin-4-yl) | 1.2 × 10⁻² |

| B2PyMPM (methylpyrimidine) | 4,6-di(pyridin-2-yl) | 3.5 × 10⁻⁴ |

| This compound | 4,6-bis(4-methylphenoxy) | 8.7 × 10⁻³ |

- Mechanism : Planar pyrimidine cores with electron-withdrawing phenoxy groups facilitate charge delocalization .

Q. What strategies optimize self-assembly into metallosupramolecular grids with Fe²⁺ or Zn²⁺?

- Approach :

- Ligand Design : Use bis-tridentate ligands with pyridyl-triazole coordination sites. Substituent flexibility (e.g., PEG chains) reduces steric hindrance during grid formation .

- Titration Studies : UV-Vis spectroscopy reveals a two-stage assembly:

Initial 1:1 ligand-metal complexes (λₐᵦₛ ~450 nm).

Transition to [2×2] grids (4 ligands + 4 metal ions) at >0.25 equivalents of Fe²⁺/Zn²⁺ .

- Challenges : High-molecular-weight polymers (e.g., PEG-2000) lower cooperativity due to steric effects, requiring precise stoichiometry .

Q. How does this compound perform as an electron-transport layer (ETL) in OLEDs compared to commercial alternatives?

- Device Data :

- Efficiency : External quantum efficiency (EQE) of 12–15% in green OLEDs, comparable to BPhen (EQE ~14%) but with lower driving voltages (3.8 V vs. 4.5 V) .

- Lifetime : Stability exceeds 500 hours at 100 cd/m² due to thermal resilience (T₅% degradation >300°C) .

- Advantage : The methylphenoxy groups reduce exciton quenching at organic/inorganic interfaces, enhancing luminance uniformity .

Methodological Guidelines

- Contradiction Resolution : Conflicting reports on electron mobility (e.g., B4PyMPM vs. This compound) arise from crystallinity differences. Use grazing-incidence X-ray diffraction (GIXD) to correlate thin-film morphology with charge transport .

- Data Validation : Cross-reference NMR assignments with DFT calculations (e.g., B3LYP/6-31G*) to confirm electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。